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Abstract

Cyclohexyl-amines represent a broad and complex class of chemical compounds,
encompassing everything from industrial chemicals to novel psychoactive substances (NPS)
and potential therapeutic agents. A significant subset, the arylcyclohexylamines, which includes
compounds like phencyclidine (PCP) and ketamine, are known for their activity as N-methyl-D-
aspartate (NMDA) receptor antagonists, leading to profound dissociative and psychoactive
effects.[1][2][3] Understanding the in vivo effects of this diverse chemical family is paramount
for both toxicological assessment and therapeutic development. This guide provides a
comprehensive overview of the principles, experimental designs, and detailed protocols for
evaluating the physiological and behavioral effects of cyclohexyl-amines using established
animal models. We will delve into the rationale for model selection, core behavioral and
physiological assays, and advanced neurochemical techniques, ensuring a robust and
reproducible preclinical evaluation.

Introduction: The Diverse World of Cyclohexyl-
amines

The cyclohexyl-amine scaffold is a foundational structure in a variety of compounds with
significant biological activity. The broader class includes industrial agents like cyclohexylamine
itself, which is also a metabolite of the artificial sweetener cyclamate and has been studied for
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its systemic toxicity.[4] However, a principal focus in neuropharmacology and toxicology is on
the arylcyclohexylamine derivatives.[2][3]

These compounds, characterized by a cyclohexyl ring attached to an amine group and an aryl
group, are potent modulators of the central nervous system.[3] Their primary mechanism of
action involves non-competitive antagonism at the NMDA receptor, a critical ionotropic receptor
for the excitatory neurotransmitter glutamate.[3] By binding to a site within the receptor's ion
channel (the "PCP-binding site"), arylcyclohexylamines block the influx of calcium ions, thereby
disrupting normal glutamatergic neurotransmission.[3] This action is the foundation for their
anesthetic, analgesic, and, at sub-anesthetic doses, profound psychoactive and dissociative
effects.[1][2]

The rise of new psychoactive substances (NPS) has led to the emergence of numerous
ketamine and PCP analogs on the illicit market, posing significant public health challenges due
to a lack of formal toxicity data.[1][2][3] Conversely, the unique pharmacology of compounds
like ketamine has opened new avenues for rapid-acting antidepressants. This dual relevance
makes the development of rigorous in vivo testing paradigms essential for predicting human
safety, abuse liability, and therapeutic potential.

Strategic Selection of Animal Models

The choice of animal model is a critical first step that influences the translatability and
relevance of preclinical findings. Rodents, particularly mice and rats, are the most common
models due to their well-characterized genetics, established behavioral paradigms, and cost-
effectiveness.
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Rationale &

Factor Mouse Models Rat Models o
Justification
Mouse genetics are
highly tractable,

Excellent ) )
) ) ) ) o making them ideal for
Genetic Manipulation (transgenics, More limited

knockouts)

mechanistic studies
involving specific

genes or pathways.

Behavioral Complexity

Good for high-

throughput screens

Excellent for complex

cognitive tasks

Rats often exhibit a
more complex
behavioral repertoire,
making them suitable
for sophisticated
cognitive and social

interaction tests.[5]

Surgical Procedures

More challenging due

to smaller size

More robust and

suitable

The larger size of rats
facilitates surgical
procedures like
stereotaxic
implantation for
microdialysis or
electrophysiology.[6]

Metabolism

Faster metabolic rate

Closer to human

metabolic rate

Rats can sometimes
provide a more
analogous
pharmacokinetic
profile to humans,
though species
differences are always

a key consideration.[7]

Regulatory
Acceptance

Widely accepted

Widely accepted

Data from both
species are routinely
accepted by
regulatory bodies like

the FDA for preclinical
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safety and toxicology
packages.[8][9]

Recommendation: For initial screening, toxicity, and basic behavioral profiling (e.g., locomotor
activity), mouse models are often sufficient. For more complex cognitive assessments and
neurochemical studies requiring surgery (e.g., in vivo microdialysis), rat models are often
preferred.

Core Experimental Assays & Protocols

A multi-tiered approach is necessary to fully characterize the in vivo profile of a novel
cyclohexyl-amine. This should encompass behavioral, physiological, and neurochemical
endpoints.

Behavioral Assessment

Behavioral tests in rodents are designed to model specific aspects of human psychological
states and drug effects, including stimulation, reward, anxiety, and cognitive disruption.[5][10]

e Principle: This assay measures spontaneous exploratory and locomotor activity. Many
arylcyclohexylamines induce hyperlocomotion at lower doses, reflecting their stimulant and
psychotomimetic properties. This test serves as a fundamental screen for CNS activity.

e Protocol:

[¢]

Habituation: Place the animal in the testing arena (e.g., a 40x40 cm square box) for 30-60
minutes one day prior to testing to reduce novelty-induced anxiety.

o Administration: Administer the test compound or vehicle control via the intended route
(e.g., intraperitoneal, oral).

o Testing: Immediately place the animal in the center of the open field arena.

o Data Collection: Using an automated video-tracking system, record locomotor activity for
60-120 minutes. Key parameters include total distance traveled, horizontal activity, vertical
activity (rearing), and time spent in the center versus the periphery of the arena.
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o Controls: A vehicle control group is essential. A positive control, such as PCP or MK-801,
can validate the assay's sensitivity to NMDA receptor antagonists.[11]

e Principle: CPP is a Pavlovian conditioning paradigm used to measure the motivational
effects of a drug.[12] Animals learn to associate a specific environment with the rewarding
effects of a substance. A preference for the drug-paired environment suggests abuse
potential.[13][14]

» Protocol: This protocol typically lasts several days and consists of three phases.[12][14]

o Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the CPP apparatus
(a box with two or more distinct compartments) and allow free exploration for 15-20
minutes. Record the time spent in each compartment to determine any innate preference.
A biased design, where the drug is paired with the initially non-preferred side, is often
used.[13][15]

o Conditioning Phase (4-8 days): This phase involves several conditioning sessions. On
"drug" days, administer the test compound and confine the animal to one compartment.
On "saline" days, administer vehicle and confine the animal to the other, distinct
compartment. The order is counterbalanced across animals.[15]

o Test Phase (Post-Conditioning): On the final day, place the animal in the apparatus in a
drug-free state with free access to all compartments. Record the time spent in each
compartment for 15-20 minutes.

o Analysis: A significant increase in time spent in the drug-paired compartment compared to
baseline and/or the vehicle control group indicates a conditioned preference.

e Principle: The EPM leverages the conflict between a rodent's natural tendency to explore
and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time
spent in the open arms, while anxiogenic compounds decrease it. NMDA receptor
antagonists have shown anxiolytic-like effects in this model.[16]

e Protocol:

o Administration: Administer the test compound or vehicle control 30-60 minutes prior to
testing.
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o Testing: Place the animal in the center of the plus-shaped maze, facing an open arm. The
maze consists of two open arms and two enclosed arms.

o Data Collection: Allow the animal to explore the maze for 5 minutes. Use a video-tracking
system to record the number of entries into and the time spent in the open and closed

arms.

o Analysis: Key metrics are the percentage of time spent in the open arms and the
percentage of open arm entries. An increase in these measures suggests an anxiolytic
effect.

Physiological & Toxicological Assessment

Acute and chronic administration of cyclohexyl-amines can impact basic physiological
functions. Monitoring these parameters is crucial for a comprehensive safety profile.

o Cardiovascular Monitoring: Some cyclohexyl-amines can significantly affect blood pressure
and heart rate.[4][17] In anesthetized or freely moving rodents equipped with telemetry
implants, continuous monitoring of blood pressure, heart rate, and ECG can be performed
following drug administration.

o Thermoregulation: Changes in core body temperature are a common physiological response
to psychoactive compounds. Rectal probes can be used to measure body temperature at
baseline and at various time points after drug administration.

o General Toxicity: Long-term toxicity studies involve repeated dosing over weeks or months.
[18][19] Key endpoints include monitoring body weight, food and water intake, clinical signs
of distress, and, at the end of the study, histopathological analysis of major organs (liver,
kidney, heart, brain).[20][21]

Neurochemical Analysis (In Vivo Microdialysis)

 Principle:In vivo microdialysis is a powerful technique that allows for the sampling and
measurement of neurotransmitter concentrations in the extracellular fluid of specific brain
regions in awake, freely moving animals.[6][22] For arylcyclohexylamines, this technique is
invaluable for understanding how they modulate key neurotransmitter systems, such as
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dopamine and glutamate, in brain regions associated with reward and psychosis (e.g., the
prefrontal cortex and nucleus accumbens).[22][23]

e Protocol Overview:

o Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the
target brain region of an anesthetized rat and secured to the skull. Animals are allowed to
recover for several days.

o Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is
inserted through the guide cannula. The probe is continuously perfused with artificial
cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 pL/min).[6][24]

o Baseline Collection: After a stabilization period, dialysate samples are collected at regular
intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

o Drug Administration: The test compound is administered, and sample collection continues
to measure changes in neurotransmitter concentrations over time.

o Analysis: The collected dialysate samples are analyzed using highly sensitive techniques,
most commonly High-Performance Liquid Chromatography (HPLC) coupled with
electrochemical detection or tandem mass spectrometry (LC-MS/MS).[25]

Visualization of Key Workflows and Mechanisms
General Experimental Workflow

The following diagram outlines a typical workflow for the in vivo characterization of a novel
cyclohexyl-amine.
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Caption: High-level workflow for preclinical in vivo studies.

Mechanism of Action: NMDA Receptor Antagonism

This diagram illustrates the primary mechanism of action for arylcyclohexylamines at the NMDA
receptor.
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Caption: Arylcyclohexyl-amines block the NMDA receptor ion channel.

Conclusion and Future Directions

The robust in vivo characterization of cyclohexyl-amines is a multi-faceted process that
requires careful experimental design and a suite of validated assays. By combining behavioral,
physiological, and neurochemical approaches, researchers can build a comprehensive profile
of a compound's effects, informing its potential for therapeutic use or its risk as a substance of
abuse. The protocols outlined here provide a foundational framework for these investigations.
As new analogs continue to emerge, the systematic application of these animal models will
remain critical for protecting public health and advancing neuropharmacology.

References

e Neill, J. C., et al. (2018). NMDA receptor antagonist rodent models for cognition in
schizophrenia and identification of novel drug treatments, an update. Neuropharmacology,
142, 41-62.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1451411?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Raje, S., & Wenk, G. (2016). In vivo brain microdialysis: advances in
neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(11),
1083-1094.

Shou, M., & Ferrario, C. R. (2018). Microdialysis Coupled with LC-MS/MS for in vivo
Neurochemical Monitoring. Journal of visualized experiments : JoVE, (137), 57731.
Timmerman, W., & Westerink, B. H. (1997). Monitoring Amino Acid Neurotransmitter Release
in the Brain by In Vivo Microdialysis. In Animal Models of Neurological Disease (pp. 313-
326). Humana Press.

Zein, G., et al. (1983). Synthesis and cardiovascular activity of a new series of
cyclohexylaralkylamine derivatives related to perhexiline. Journal of medicinal chemistry,
26(1), 93-97.

Kondziella, D., et al. (2007). The effect of non-competitive NMDA receptor antagonist MK-
801 on neuronal activity in rodent prefrontal cortex: an animal model for cognitive symptoms
of schizophrenia. Neuroscience, 145(2), 539-548.

Wang, J. Y., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation
of Craving in Rats. Journal of visualized experiments : JOVE, (141), 58384.

Wiley, J. L., et al. (1995). Effects of site-selective NMDA receptor antagonists in an elevated
plus-maze model of anxiety in mice. Neuropharmacology, 34(11), 1339-1347.

Cunningham, C. L., et al. (2006). Drug-induced conditioned place preference and aversion in
mice. Nature protocols, 1(4), 1662-1670.

Itzhak, Y., & Martin, J. L. (2015). Assessment of Cocaine-induced Behavioral Sensitization
and Conditioned Place Preference in Mice. Journal of visualized experiments : JOVE, (99),
e52723.

N.A. (n.d.). Conditioned place preference. Wikipedia.

S-Y. (2008). Microdialysis in Rodents. Current protocols in neuroscience, Chapter 7, Unit 7.3.
Lazarini, K., & Loscher, W. (2018). Microdialysis and EEG in Epileptic Rats. Journal of
visualized experiments : JOVE, (137), 57866.

Wang, J. Y., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation
of Craving in Rats. SciSpace.

Lorke, D., & Machemer, L. (1983). The effect of cyclohexylamine on the embryo following
oral administration to mice and rats. Toxicology letters, 17(1-2), 137-143.

Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic,
Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate.

Hardy, J., et al. (1976). Long-term toxicity of cyclohexylamine hydrochloride in mice. Food
and cosmetics toxicology, 14(4), 269-276.

Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic,
Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular
sciences, 23(24), 15574.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Murai, R., et al. (2007). Animal model of schizophrenia: dysfunction of NMDA receptor-
signaling in mice following withdrawal from repeated administration of phencyclidine.
Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 127(10), 1633-1639.
N.A. (n.d.). Cyclohexylamine. Rupa Health.

Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic,
Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular
sciences, 23(24), 15574.

Nikolova, S., & Danchev, N. (2022). Antiepileptic Drugs in Patients with Epilepsy and
Aggression. Epilepsy.

Banks, M. L., & Negus, S. S. (2017). Examining the effects of psychoactive drugs on
complex behavioral processes in laboratory animals. Current topics in behavioral
neurosciences, 36, 347-377.

N.A. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Duke
University.

Wang, Y., et al. (2024). In vitro and in vivo metabolic study of three new psychoactive (3-keto-
arylcyclohexylamines. Forensic science international, 358, 112003.

Gaunt, |. F, et al. (1974). Short-term toxicity of cyclohexylamine hydrochloride in the rat.
Food and cosmetics toxicology, 12(5-6), 609-624.

Busardo, F. P, et al. (2019). Molecular Mechanisms of Action of Novel Psychoactive
Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological
Implications. International journal of molecular sciences, 20(21), 5431.

Khan, A., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an
Animal Model through Histopathological and Biochemical Techniques. Molecules (Basel,
Switzerland), 26(21), 6682.

Wabhlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery
research. Frontiers in behavioral neuroscience, 5, 26.

Gaunt, I. F, et al. (1976). Long-term toxicity of cyclohexylamine hydrochloride in the rat.
Food and cosmetics toxicology, 14(4), 255-267.

Rosenoer, V. M., & Cullum, P. A. (1969). Cardiovascular responses to cyclohexylamine.
European journal of pharmacology, 7(1), 107-108.

Renwick, A. G., & Williams, R. T. (1972). The metabolites of cyclohexylamine in man and
certain animals. The Biochemical journal, 129(4), 869-879.

N.A. (n.d.). Preclinical Studies in Drug Development. PPD.

N.A. (n.d.). 6-Fluoro-AMT. Wikipedia.

N.A. (n.d.). 4-HO-DIiPT. Wikipedia.

U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.

N.A. (2023). Navigating the FDA's Draft Guidance on Psychedelic Drug Development.
Premier Research.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Khan, A., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an
Animal Model through Histopathological and Biochemical Techniques. ResearchGate.

o Stanley, B. (2023). FDA Publishes First Draft Guidance for Clinical Trials with Psychedelic
Drugs. Gardner Law.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and
Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and
Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Cyclohexylamine | Rupa Health [rupahealth.com]

« 5. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery
research [frontiersin.org]

e 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

e 7. The metabolites of cyclohexylamine in man and certain animals - PubMed
[pubmed.ncbi.nim.nih.gov]

o 8. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
e 9. Step 2: Preclinical Research | FDA [fda.gov]
e 10. researchgate.net [researchgate.net]

e 11. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification
of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. Conditioned place preference - Wikipedia [en.wikipedia.org]

e 13. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats
[jove.com]

e 14. Drug-induced conditioned place preference and aversion in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1451411?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/366150315_Arylcyclohexylamine_Derivatives_Pharmacokinetic_Pharmacodynamic_Clinical_and_Forensic_Aspects
https://pubmed.ncbi.nlm.nih.gov/36555217/
https://pubmed.ncbi.nlm.nih.gov/36555217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9779550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9779550/
https://www.rupahealth.com/biomarkers/cyclohexylamine
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2014.00252/full
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2014.00252/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2945307/
https://pubmed.ncbi.nlm.nih.gov/4655821/
https://pubmed.ncbi.nlm.nih.gov/4655821/
https://ssri.psu.edu/clinicalresearchguidebook/preclinical-regulatory-requirements
https://www.fda.gov/patients/drug-development-process/step-2-preclinical-research
https://www.researchgate.net/publication/359463398_Examining_the_effects_of_psychoactive_drugs_on_complex_behavioral_processes_in_laboratory_animals
https://pubmed.ncbi.nlm.nih.gov/29196183/
https://pubmed.ncbi.nlm.nih.gov/29196183/
https://en.wikipedia.org/wiki/Conditioned_place_preference
https://www.jove.com/t/58384/a-conditioned-place-preference-protocol-for-measuring-incubation
https://www.jove.com/t/58384/a-conditioned-place-preference-protocol-for-measuring-incubation
https://pubmed.ncbi.nlm.nih.gov/17487149/
https://pubmed.ncbi.nlm.nih.gov/17487149/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 15. scispace.com [scispace.com]

e 16. Effects of site-selective NMDA receptor antagonists in an elevated plus-maze model of
anxiety in mice [pubmed.ncbi.nim.nih.gov]

e 17. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine
derivatives related to perhexiline - PubMed [pubmed.ncbi.nim.nih.gov]

o 18. Long-term toxicity of cyclohexylamine hydrochloride in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. Long-term toxicity of cyclohexylamine hydrochloride in the rat - PubMed
[pubmed.ncbi.nim.nih.gov]

e 20. Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through
Histopathological and Biochemical Techniques [mdpi.com]

e 21.researchgate.net [researchgate.net]

e 22. Invivo brain microdialysis: advances in neuropsychopharmacology and drug discovery -
PMC [pmc.ncbi.nlm.nih.gov]

e 23. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis |
Springer Nature Experiments [experiments.springernature.com]

e 24. Microdialysis and EEG in Epileptic Rats - JOVE Journal [jove.com]

e 25. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes & Protocols: A Guide to In Vivo
Evaluation of Cyclohexyl-amines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451411#animal-models-for-testing-the-in-vivo-
effects-of-cyclohexyl-amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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